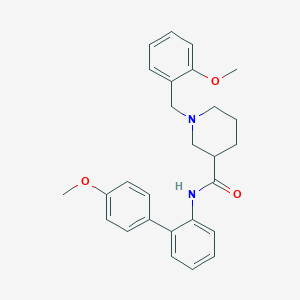![molecular formula C16H22N2OS B6002602 [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6002602.png)
[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol, also known as BZIM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BZIM is a member of the imidazole family of compounds and is structurally similar to other imidazole-based drugs, such as clotrimazole and miconazole. We will also explore future directions for research on BZIM.
Mechanism of Action
The exact mechanism of action of [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol is not fully understood, but it is believed to involve its ability to interact with various cellular targets. [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, as well as disrupt cellular membranes. Additionally, [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol has been found to modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol has been found to induce apoptosis and inhibit angiogenesis, leading to decreased tumor growth. In bacterial and fungal cells, [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol has been shown to disrupt cellular membranes and inhibit protein synthesis, leading to cell death. In the brain, [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol has several advantages for lab experiments, including its relatively simple synthesis method and its broad range of potential therapeutic applications. However, [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol and its potential side effects.
Future Directions
There are several future directions for research on [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol. One area of interest is the development of [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol derivatives with improved solubility and bioavailability. Another area of research is the investigation of [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol's potential as a combination therapy with existing drugs for cancer or infectious disease treatment. Additionally, further studies are needed to fully understand the mechanism of action of [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol and its potential side effects in vivo. Overall, the potential therapeutic applications of [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol make it a promising area of research for future drug development.
Synthesis Methods
[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol can be synthesized using a multi-step process involving the reaction of benzylthiol with 3-methyl-1-butanol to form the intermediate 2-(benzylthio)-1-(3-methylbutyl)imidazole. This intermediate is then reacted with formaldehyde to produce the final product, [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol. The purity and yield of [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol can be improved through various purification techniques, such as recrystallization or column chromatography.
Scientific Research Applications
[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol has been studied for its potential therapeutic applications in various fields, including cancer research, infectious disease treatment, and neurological disorders. In cancer research, [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its ability to induce apoptosis or inhibit angiogenesis. In infectious disease treatment, [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol has been found to have antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains. In neurological disorders, [2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol has been investigated for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain.
properties
IUPAC Name |
[2-benzylsulfanyl-3-(3-methylbutyl)imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-13(2)8-9-18-15(11-19)10-17-16(18)20-12-14-6-4-3-5-7-14/h3-7,10,13,19H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVNDFWLODWLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CN=C1SCC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6002522.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6002524.png)
![2-[2-(4-morpholinyl)ethyl]-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6002531.png)
![2-(4-chlorophenyl)-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]-4-quinolinecarboxamide](/img/structure/B6002543.png)
![N-(4-{[2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6002565.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6002572.png)
![4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6002579.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B6002590.png)
![6-isopropyl-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6002593.png)
![3-(4-chlorophenyl)-2-methyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6002612.png)


![5-[(3,4-difluorophenoxy)methyl]-N-[2-(3-phenyl-1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6002623.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6002625.png)